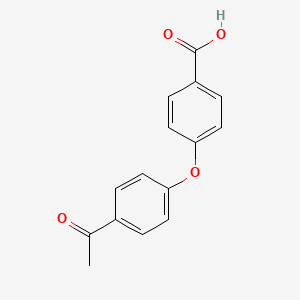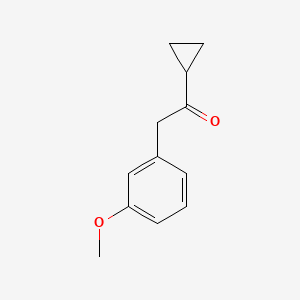
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol
Vue d'ensemble
Description
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. It is a derivative of pyridine, featuring a methoxy group and two methyl groups on the pyridine ring, as well as a hydroxymethyl group attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Direct Methylation: Starting from 2-methoxy-4,6-dimethylpyridine, the compound can be synthesized by reacting it with formaldehyde under acidic conditions.
Reductive Amination: Another method involves the reductive amination of 2-methoxy-4,6-dimethylpyridine with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the methoxy group, resulting in a different pyridine derivative.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is a pyridine derivative without the methoxy group.
Substitution: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol exerts its effects involves its interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical reactions or biological studies.
Comparaison Avec Des Composés Similaires
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is similar to other pyridine derivatives, but it has unique structural features that distinguish it from other compounds. Some similar compounds include:
2-Methoxy-4-methylpyridine
2-Methoxy-6-methylpyridine
2,4,6-Trimethylpyridine
These compounds share the methoxy and methyl groups but differ in their positions on the pyridine ring, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTYLNWHYDHWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CO)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



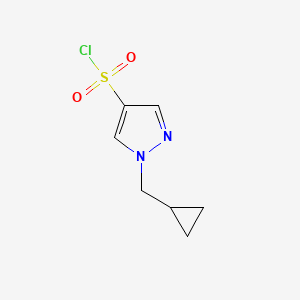
![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)



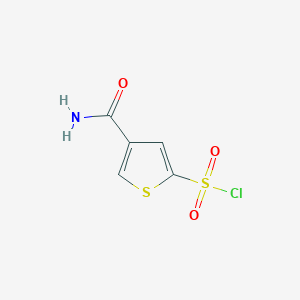
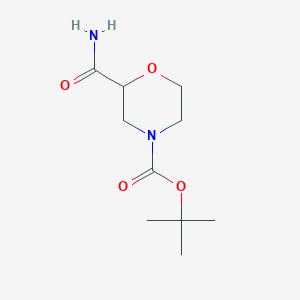
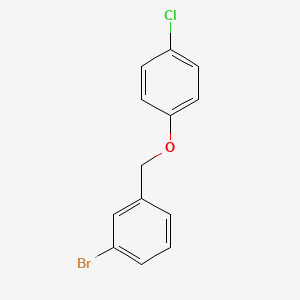
amine](/img/structure/B1526435.png)

